2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
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Overview
Description
2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that features a thiazolidine ring, a hydrazone linkage, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Form the Thiazolidine Ring: The hydrazone is then reacted with thioglycolic acid under acidic conditions to form the thiazolidine ring.
Formation of the Final Product: The final step involves the reaction of the thiazolidine intermediate with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and various kinases.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- (2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal
Uniqueness
2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is unique due to its specific combination of a thiazolidine ring, hydrazone linkage, and fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(4-fluorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-8-3-1-7(2-4-8)6-14-16-12-15-11(19)9(20-12)5-10(17)18/h1-4,6,9H,5H2,(H,17,18)(H,15,16,19)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXAJPBZKIEHEK-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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